molecular formula C8H15NO B11922337 3-(Cyclobutylmethoxy)azetidine

3-(Cyclobutylmethoxy)azetidine

Cat. No.: B11922337
M. Wt: 141.21 g/mol
InChI Key: XMBUSTVGQRGXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclobutylmethoxy)azetidine is a chemical compound featuring a four-membered azetidine ring, a scaffold of high interest in medicinal chemistry and drug discovery. The azetidine core is considered a privileged structure due to its ability to mimic other nitrogen-containing rings like piperidine and pyrrolidine, offering improved metabolic stability and structural diversity for bioisosteric replacement in lead optimization . The cyclobutylmethoxy substituent at the 3-position provides a three-dimensional, sterically defined moiety that can significantly influence the compound's physicochemical properties and its interaction with biological targets. Azetidine derivatives are key intermediates in the synthesis of potential therapeutic agents and have been investigated as inhibitors of various enzymes, such as hematopoietic prostaglandin D synthase (H-PGDS) , Janus kinases (JAK) , and MEK kinases for the treatment of proliferative diseases . This compound serves as a valuable building block for researchers developing new active compounds across a range of disease areas. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(cyclobutylmethoxy)azetidine

InChI

InChI=1S/C8H15NO/c1-2-7(3-1)6-10-8-4-9-5-8/h7-9H,1-6H2

InChI Key

XMBUSTVGQRGXFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2CNC2

Origin of Product

United States

Strategic Synthetic Methodologies for Azetidine Derivatives

Established Retrosynthetic Approaches for Azetidine (B1206935) Ring Construction

Traditional methods for constructing the azetidine scaffold have relied on several key transformations, including ring contractions, cycloadditions, and the reduction of β-lactams. These approaches have proven effective for the synthesis of a variety of azetidine derivatives.

Ring Contraction Strategies in Azetidine Synthesis

Ring contraction reactions provide a valuable pathway to azetidines from more readily available five-membered ring precursors. A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org This transformation is proposed to proceed via nucleophilic addition to the activated amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, containing a γ-positioned amide anion and an α-bromocarbonyl group, undergoes intramolecular cyclization through an SN2 mechanism to yield the contracted azetidine ring. rsc.org In 2014, a method was reported for the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones using potassium carbonate as a base, which allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines. organic-chemistry.org

Another ring contraction approach involves the rearrangement of larger rings. For instance, the formation of an azetidine ring can occur through the generation of a π-allyl palladium complex from a larger ring system, followed by nucleophilic attack of the nitrogen atom. acs.org

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Aza-Paternò-Büchi Reaction)

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds, including azetidines. The [2+2] cycloaddition between an imine and an alkene, known as the aza-Paternò-Büchi reaction, is a direct method for constructing the azetidine ring. chemrxiv.orgrsc.org However, this reaction has faced limitations due to competing reaction pathways following the photoexcitation of the imine. springernature.com

Recent advancements have focused on overcoming these challenges. In 2020, a visible light-mediated intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes was developed, utilizing an iridium photocatalyst to promote an aza-Paternò-Büchi reaction. rsc.orgchemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org The reaction is believed to proceed through a triplet energy transfer mechanism. chemrxiv.org The resulting N-O bond in the azetidine product can be readily cleaved under reductive conditions. springernature.com

A facile stereoselective synthesis of highly functionalized azetidines has also been reported via a novel [2+2]-cycloaddition of 2-aminomalonates to chalcones. This process involves a solvent-free Michael addition followed by an oxidative cyclization. acs.org

Reaction TypeReactantsCatalyst/ConditionsProductRef
Aza-Paternò-Büchi2-Isoxazoline-3-carboxylates, AlkenesVisible light, Ir(III) photocatalystFunctionalized Azetidines rsc.orgchemrxiv.org
[2+2] Cycloaddition2-Aminomalonates, ChalconesGrind-promoted, PhIO/Bu4NIHighly Functionalized Azetidines acs.org
[2+2] CycloadditionImines, MethylenecyclopropanesThermal or Silver-catalyzed2-Alkoxyazetidines organic-chemistry.org

Reduction of Beta-Lactams to Azetidine Scaffolds

The reduction of β-lactams (azetidin-2-ones) is one of the most widely used and convenient methods for the synthesis of azetidines, largely due to the ready availability of β-lactam precursors. acs.orgrsc.org This transformation is typically achieved with high yields and retention of stereochemistry. acs.org

Several reducing agents have been employed for this purpose, including diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH4), and alanes. acs.org Monochloroalane (AlH2Cl) and dichloroalane (AlHCl2) have been shown to be particularly effective for the selective reduction of β-lactams, providing a straightforward route to enantiopure azetidines. nih.gov However, the presence of Lewis acids and alanes can sometimes lead to the undesired ring-opening of the strained azetidine ring, especially with electron-rich substituents on the azetidine nucleus. acs.orgrsc.org More recently, a zinc-catalyzed chemoselective reduction of β-lactams using silanes has been developed as an efficient one-step conversion to functionalized azetidines. researchgate.netcsic.es

Novel and Emerging Synthetic Routes to Functionalized Azetidines

In addition to established methods, the field of azetidine synthesis is continually evolving with the development of innovative strategies that offer new levels of efficiency, selectivity, and functional group tolerance.

Strain-Release Driven Synthesis of Azetidines (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of azetidines through strain-release driven reactions. researchgate.netacs.org This strategy allows for the modular construction of highly functionalized azetidines. organic-chemistry.orgacs.org

One approach involves the generation of azabicyclo[1.1.0]butyl lithium, which can then be trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C–N bond, relieving ring strain and forming the azetidinyl boronic ester. acs.org This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. acs.org Furthermore, the resulting azetidinyl boronic esters can be further functionalized. acs.org

Another strategy utilizes the electrophile-induced spirocyclization of ABB-ketone precursors. nih.govnih.gov These precursors, bearing silyl-protected alcohols, can be synthesized in a single step and undergo spirocyclization-desilylation reactions to form azetidine-containing spirocycles. nih.govnih.gov The development of a radical strain-release synthetic method has also been reported, providing access to new azetidine variants. chemrxiv.org

PrecursorReagents/ConditionsProductKey FeatureRef
Azabicyclo[1.1.0]butane1. Organolithium 2. Boronic Ester 3. Acetic AcidAzetidinyl Boronic EsterModular construction, Stereospecific acs.org
Azabicyclo[1.1.0]butyl KetonesElectrophileSpiro-azetidinesSynthesis of spirocycles nih.govnih.gov
Benzoylated 1-azabicyclo[1.1.0]butaneBoronic Acids, Nickel catalystAll-carbon quaternary-center-bearing azetidinesPolar-radical relay strategy organic-chemistry.org

Metal-Catalyzed Azetidine Formation (e.g., Photo-induced Copper Catalysis, Palladium(II)-catalyzed C(sp3)–H Amination, Lanthanum(III)-catalyzed Aminolysis)

Metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling transformations that are often difficult to achieve through other means. rsc.org

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant and an additive, to form the azetidine ring. rsc.org The use of a picolinamide (B142947) (PA) protecting group on amine substrates allows for the palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position, featuring low catalyst loading and the use of inexpensive reagents. organic-chemistry.org

Photo-induced copper catalysis has also been employed in the synthesis of azetidines. A dual copper/photoredox-catalyzed multi-component allylation of azabicyclo[1.1.0]butanes has been developed, enabling the synthesis of C3 quaternary center-containing azetidines. rsc.org Copper-catalyzed multicomponent reactions have also been used to prepare functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives from terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org

Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)3), have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even in the presence of acid-sensitive functional groups. frontiersin.org

Aza-Michael Addition Methodologies for Azetidine Derivatives

The aza-Michael addition stands out as a potent and adaptable method for the construction of carbon-nitrogen bonds, proving crucial in the synthesis of highly functionalized organic compounds. mdpi.comresearchgate.net This synthetic strategy is particularly valuable for preparing NH-heterocyclic derivatives, including saturated rings like azetidine, pyrrolidine (B122466), and piperidine, as well as various aromatic heterocycles. mdpi.comresearchgate.net

A notable application involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with heterocyclic amines. mdpi.com For instance, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) at 65 °C yields 1,3'-biazetidine (B3306570) in 64% yield. mdpi.com The use of a non-nucleophilic base like DBU is advantageous as it prevents undesirable side reactions such as the cleavage of ester groups. mdpi.com This methodology has been successfully extended to a range of heterocyclic aliphatic and aromatic amines, affording functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

The synthesis of the starting material, (N-Boc-azetidin-3-ylidene)acetate, is typically achieved through a DBU-catalyzed Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one. mdpi.comnih.gov Subsequent aza-Michael addition with various NH-heterocycles leads to the desired azetidine derivatives. mdpi.comnih.gov For example, reactions with 1H-imidazole, 1H-benzimidazole, and 1H-indole have produced the corresponding azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole compounds in yields of 53%, 56%, and 55%, respectively. mdpi.com

Table 1: Synthesis of Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates via Aza-Michael Addition. mdpi.com

EntryHeterocyclic AmineProductYield (%)
1Azetidine1,3'-Biazetidine64
21H-ImidazoleAzetidine-imidazole53
31H-BenzimidazoleAzetidine-benzimidazole56
41H-IndoleAzetidine-indole55

Photochemical Approaches to Azetidine Ring Systems

Photochemical methods offer an attractive alternative to traditional synthetic routes for constructing strained ring systems like azetidines by utilizing light energy to overcome energetic barriers. beilstein-journals.org A prominent strategy involves the "build and release" approach, where a precursor undergoes photochemical cyclization to form a strained ring, which is then functionalized through a ring-opening reaction. beilstein-journals.org

One such photochemical method is the Norrish-Yang cyclization, which involves a 1,5-hydrogen atom transfer (HAT) followed by ring closure to form the azetidine scaffold. beilstein-journals.org This has been successfully applied to the synthesis of 3-phenylazetidinols from α-aminoacetophenones. beilstein-journals.org The nature of the protecting group on the nitrogen atom is critical for the success of both the photochemical cyclization and subsequent ring-opening steps. beilstein-journals.org A benzhydryl-protecting group has been identified as being particularly effective in this two-step process. beilstein-journals.org

Another significant photochemical approach is the [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, which involves the reaction of an imine with an alkene. thieme-connect.comrsc.org This method has been used to transform N-tosylimines of 2-naphthaldehyde (B31174) into azetidines by reacting them with benzofuran (B130515) or styrene (B11656) derivatives at a wavelength of 365 nm, proceeding with complete stereoselectivity. thieme-connect.com The high stereocontrol suggests a concerted transition state mechanism. thieme-connect.com However, the scope of this particular reaction can be limited, with some substrates requiring higher energy light sources. thieme-connect.com

Continuous flow photochemistry has also emerged as a powerful tool for the synthesis of azetidines. polimi.it For instance, the light-promoted radical addition of thiyl radicals to 2-azetines has been achieved in a continuous flow system, yielding functionalized azetidines. polimi.it This method often proceeds without the need for a photoinitiator and allows for efficient irradiation of the reaction mixture, leading to significant acceleration of the reaction compared to batch conditions. polimi.it

Table 2: Examples of Photochemical Azetidine Synthesis. thieme-connect.compolimi.it

MethodReactantsProductYield (%)Reference
[2+2] PhotocycloadditionN-tosylimine of 2-naphthaldehyde, benzofuranAzetidine derivative96 thieme-connect.com
[2+2] PhotocycloadditionN-tosylimine of 2-naphthaldehyde, styreneAzetidine derivative61 thieme-connect.com
Radical Addition (Flow)2-substituted 2-azetine, thiophenoltrans-azetidine80 polimi.it

Multicomponent Reactions for Azetidine Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient processes that generate complex molecular frameworks from simple and readily available starting materials in a single step. acs.orgacs.org This approach is particularly valuable for creating diverse libraries of compounds for drug discovery. acs.orgfrontiersin.org

A notable example is the copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. acs.orgnih.govorganic-chemistry.org This reaction proceeds under very mild conditions, often at room temperature, and does not require a base. acs.orgorganic-chemistry.org The proposed mechanism involves a [2+2] cycloaddition. acs.orgnih.gov The use of a copper(I) iodide (CuI) catalyst in acetonitrile has proven to be an effective catalytic system for this transformation, yielding products in good to excellent yields. acs.orgorganic-chemistry.org This method demonstrates broad substrate compatibility, accommodating a variety of sulfonyl azides, alkynes, and carbodiimides. organic-chemistry.org

Another MCR approach involves the strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) to synthesize azetidines with a C3 all-carbon quaternary center. thieme-connect.de This dual copper/photoredox-catalyzed reaction involves the allylation of ABBs, offering rapid access to these structurally complex azetidines. thieme-connect.de Mechanistic studies suggest a radical-mediated pathway. thieme-connect.de

The Ugi multicomponent reaction has also been employed to generate diverse polycyclic scaffolds containing the azetidine ring. frontiersin.org For instance, the reaction of N-Boc-azetidinone with other components in an Ugi reaction has been used to create libraries of spiro-compounds. frontiersin.org

Table 3: Copper-Catalyzed Multicomponent Synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidines. acs.org

AlkyneSulfonyl AzideCarbodiimideYield (%)
Phenylacetylenep-Toluenesulfonyl azideDicyclohexylcarbodiimide (DCC)up to 94
------------

Stereoselective and Enantioselective Synthesis of Azetidine Compounds

Enantioselective Ring Opening Reactions of Azetidines

The enantioselective ring-opening of azetidines is a powerful strategy for the synthesis of chiral, non-racemic products. nih.goviitk.ac.in Chiral squaramide hydrogen-bond donor catalysts have been shown to be highly effective in promoting the enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. nih.govchemrxiv.org This catalytic system exhibits remarkable generality, tolerating a wide variety of substrates with different steric and electronic properties. nih.gov The high enantioselectivity is attributed to the catalyst's ability to recognize and bind to the dipolar transition state of the SN2 ring-opening mechanism through a network of electrostatic interactions. nih.gov

Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols also proceeds via an SN2-type pathway, affording 1,3-amino ethers in excellent yields and with good enantiomeric excess. iitk.ac.in This method provides strong evidence for an SN2 mechanism, as it leads to the formation of non-racemic products from chiral starting materials. iitk.ac.in

Furthermore, biocatalysis offers a novel approach to the enantioselective synthesis of azetidines. Engineered cytochrome P450 enzymes have been utilized as "carbene transferases" to catalyze the one-carbon ring expansion of aziridines to azetidines via a mdpi.comCurrent time information in Bangalore, IN.-Stevens rearrangement with exceptional stereocontrol (99:1 er). nih.gov This biocatalytic method can be performed on a gram scale, demonstrating its viability for producing enantioenriched azetidines. nih.gov

Table 4: Enantioselective Ring-Opening of a 3-Substituted Azetidine. nih.govthieme-connect.com

Azetidine SubstituentElectrophileCatalystEnantiomeric Ratio (er)
Various alkyl and arylAlkyl and acyl halidesChiral SquaramideHigh

Diastereoselective Approaches in Azetidine Functionalization

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters in azetidine rings. An iodine-mediated 4-exo-trig cyclization of homoallyl amines has been developed to furnish 2,4-cis-azetidines with high diastereoselectivity. acs.orgnih.gov The reaction proceeds at room temperature and allows for further functionalization through nucleophilic displacement of the iodide. acs.orgnih.gov The resulting iodo-azetidines can be thermally isomerized to cis-pyrrolidines with complete stereocontrol. acs.orgnih.gov

Another approach involves the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, which can lead to the stereospecific formation of 2-(hydroxymethyl)azetidines. acs.org The reaction conditions can be tuned to favor the formation of either azetidines or pyrrolidin-3-ols. acs.org

A polar radical crossover strategy has also been developed for the highly diastereoselective functionalization of strained rings, including azetidines. chemrxiv.org This method allows for the synthesis of stereodefined trisubstituted azetidines. chemrxiv.org The stereoselectivity of this process is influenced by the use of diol ligands on the boron reagent. chemrxiv.org

Furthermore, an electrocyclization route to azetidine nitrones from N-alkenylnitrones provides access to highly substituted azetidines with excellent diastereoselectivity through subsequent reduction, cycloaddition, or nucleophilic addition reactions. nih.gov

Table 5: Diastereoselective Synthesis of Azetidines. acs.org

Starting MaterialReactionProductDiastereoselectivity
Homoallyl amineIodine-mediated cyclization2,4-cis-azetidineHigh

Advanced Spectroscopic and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For azetidine (B1206935) derivatives, it is particularly crucial for determining the ring's conformation—whether it is planar or puckered—and the stereochemical relationship between substituents. capes.gov.br Studies on various N-alkyl substituted azetidines have shown that cis isomers tend to favor a puckered ring conformation, while trans isomers often exhibit characteristics of a planar or rapidly inverting ring. capes.gov.br

¹H and ¹³C NMR spectroscopy provide definitive evidence for the structure of 3-(Cyclobutylmethoxy)azetidine by mapping its proton and carbon frameworks.

In the ¹H NMR spectrum, the protons on the azetidine ring typically appear as complex multiplets due to spin-spin coupling. For 3-substituted azetidines, the methine proton at the C3 position (H-3) is a key diagnostic signal. The protons on the carbons adjacent to the nitrogen (C2 and C4) are also characteristic. In a derivative, 3-(cyclobutylmethoxy)-4-fluoro-N-(2-methyl-6-oxohexan-2-yl)benzenesulfonamide, the two protons of the -OCH₂- group in the cyclobutylmethoxy moiety appear as a doublet at approximately 4.08 ppm. google.com The remaining protons of the cyclobutyl group typically resonate in the upfield region of 1.87-2.08 ppm. google.com

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the azetidine ring generally resonate between 60 and 85 ppm, with the C3 carbon, being attached to an ether oxygen, appearing further downfield. The chemical shifts are influenced by the electronegativity of the substituents and the puckering of the four-membered ring. capes.gov.brlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Rationale / Notes
Azetidine H-2, H-4~3.30 - 3.90 (m)~47 - 52Protons and carbons adjacent to the ring nitrogen. Shift can vary based on N-substitution (if any). rsc.org
Azetidine H-3~3.80 - 4.20 (m)~68 - 75Methine proton and carbon at the point of substitution, shifted downfield by the ether oxygen.
-O-CH₂-~3.30 - 4.10 (d)~70 - 75Methylene (B1212753) group of the ether linkage. Data from similar structures show this signal as a doublet. google.com
Cyclobutyl -CH-~2.50 - 2.70 (m)~33 - 38Methine proton of the cyclobutyl ring.
Cyclobutyl -CH₂-~1.70 - 2.10 (m)~25 - 30Methylene protons alpha to the methine carbon. google.com
Cyclobutyl -CH₂-~1.50 - 1.70 (m)~18 - 22Methylene protons beta to the methine carbon.

Note: Values are estimates based on data for analogous structures and general chemical shift principles. google.comlibretexts.orgrsc.org 'm' denotes multiplet, 'd' denotes doublet.

For unambiguous assignment of all proton and carbon signals, especially in complex or substituted azetidines, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com

COSY would be used to establish the connectivity between protons within the cyclobutyl ring and, separately, within the azetidine ring.

HSQC would correlate each proton signal directly to the carbon to which it is attached, confirming the assignments in Table 1.

HMBC is crucial for connecting the different fragments of the molecule. It would show correlations over two to three bonds, for instance, between the protons of the ether's methylene group (-OCH₂-) and the azetidine C3 carbon, as well as the cyclobutyl methine carbon, thus confirming the "cyclobutylmethoxy" to "azetidine" linkage. mdpi.com In studies of complex biazetidines, ¹H-¹⁵N HMBC has also been used to identify the nitrogen atoms of the azetidine rings. mdpi.com

Advanced 1H and 13C NMR Techniques for Elucidating Azetidine Structures

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that confirms the presence of specific functional groups and structural motifs.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A key feature would be the C-O-C stretching vibration of the ether linkage, typically found in the 1150-1085 cm⁻¹ region. Other expected peaks include the N-H bending (for a secondary amine, around 1500 cm⁻¹) and C-N stretching vibrations of the azetidine ring, as well as C-H stretching and bending frequencies for the aliphatic rings. mdpi.com

Raman spectroscopy complements IR by being particularly sensitive to symmetric and non-polar vibrations. cas.cz It would be effective for observing the symmetric breathing modes of the azetidine and cyclobutane (B1203170) rings. For four-membered rings, these modes can appear in the 800-1000 cm⁻¹ range. spectroscopyonline.com

Table 2: Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500WeakMedium-Weak
C-H Stretch (aliphatic)2850 - 30002850 - 3000Strong
N-H Bend (secondary amine)1550 - 1650-Variable
C-O-C Stretch (ether)1085 - 1150-Strong
C-N Stretch1020 - 1250-Medium
Ring Breathing (Azetidine)-800 - 1000Medium-Strong
Ring Breathing (Cyclobutane)-~900Medium-Strong

Note: Frequencies are based on established group frequencies and data from related heterocyclic compounds. mdpi.comspectroscopyonline.com

Mass Spectrometry (MS) for Elucidating Molecular Formulas and Fragmentation Pathways of Azetidine Derivatives

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₅NO, Molecular Weight: 141.21 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula.

The fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) are predictable. Cleavage of the azetidine ring is a common initial fragmentation step for these types of compounds. rsc.org For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-O bond of the ether, leading to a fragment ion corresponding to the cyclobutylmethoxy group and another corresponding to the 3-azetidinyl cation, or vice-versa.

Loss of the cyclobutyl group: Fragmentation could occur at the cyclobutyl ring, leading to the loss of C₄H₇, resulting in a prominent fragment.

Azetidine Ring Cleavage: The four-membered ring can fragment via cleavage of the C-C and C-N bonds, a characteristic pathway for azetidine derivatives that helps confirm the presence of the ring system. rsc.org

X-ray Crystallography for Solid-State Structural Determination of Azetidine Scaffolds

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of a molecule in the solid state. While no specific crystal structure for this compound is publicly documented, studies on numerous other azetidine derivatives provide a clear picture of their solid-state behavior. nih.govfrontiersin.org

Azetidine rings are not perfectly planar and typically adopt a puckered conformation to relieve ring strain. researchgate.net The degree of puckering and the preferred conformation are highly dependent on the nature and stereochemistry of the substituents on the ring. capes.gov.br For a 3-substituted azetidine like the title compound, X-ray analysis would definitively establish the puckering angle of the azetidine ring and the spatial orientation of the cyclobutylmethoxy substituent relative to the ring. In analyses of related functionalized azetidines, X-ray crystallography has been indispensable for unambiguously confirming the relative stereochemistry of substituents. acs.orgchemrxiv.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Synchrotron Radiation Circular Dichroism) for Stereochemical Characterization and Conformational Studies

If this compound is synthesized in an enantiomerically pure or enriched form, chiroptical techniques like Circular Dichroism (CD) spectroscopy become essential for assigning its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be determined. This technique has been successfully applied to other chiral azetidine derivatives, including precursors to pharmaceuticals, to validate stereochemical assignments. researchgate.netnih.gov While the title compound is achiral unless a chiral center is introduced, this technique remains a critical tool for the broader class of chiral azetidine derivatives. sioc-journal.cn

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Methodologies for Electronic Structure and Reactivity Predictions of Azetidine (B1206935) Derivatives

Quantum chemical methods provide profound insights into the electronic structure, stability, and reactivity of azetidine derivatives at the atomic level. These calculations are fundamental to rationalizing experimental observations and predicting the behavior of new compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of azetidine derivatives due to its favorable balance of accuracy and computational cost. icm.edu.plbrieflands.comscientific.net DFT calculations have been instrumental in a variety of applications within azetidine chemistry.

Researchers have employed DFT to:

Analyze Molecular Stability: The stability of different isomers of substituted azetidines, such as nitroimine derivatives, has been evaluated by calculating heats of formation (HOFs) and analyzing bond dissociation energies (BDEs). icm.edu.plresearchgate.net These studies have shown that factors like covalent bond strength within the four-membered ring and intramolecular hydrogen bonds are crucial in determining isomer stability. icm.edu.plresearchgate.net

Predict Reaction Pathways: DFT has been used to map out the potential energy surfaces for various reactions involving azetidines. For instance, in the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines, DFT calculations helped to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway. nih.gov Similarly, DFT studies on the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes revealed that a tertiary radical intermediate is critical for the success of the cyclization. nih.gov

Investigate Electronic Properties: The electronic properties, such as ionization potentials and electron affinities, of azetidine derivatives have been calculated using DFT. mdpi.com This is particularly relevant in studies of DNA repair models, where the redox properties of azetidine isomers were analyzed to understand electron transfer processes. mdpi.comcsic.es

Rationalize Stereoselectivity: The stereochemical outcome of reactions can be rationalized through DFT calculations. For example, in the study of lithiated oxazolinylazetidines, DFT calculations helped to understand the observed stereo-convergence by modeling the structure and energies of the lithiated intermediates. cnr.itmdpi.com

A study on nitroimine derivatives of azetidine used DFT to calculate key properties related to their potential as high-energy-density compounds.

DerivativeHeat of Formation (HOF, kJ/mol)Bond Dissociation Energy (BDE, kJ/mol)Detonation Velocity (D, km/s)Detonation Pressure (P, GPa)
E 443.9129.79.3840.5
F 569.8124.79.7744.5
Data sourced from theoretical calculations on potential high-energy-density compounds. icm.edu.plresearchgate.net

Ab initio calculations, which are based on first principles without empirical parameters, offer a high level of theory for studying azetidine systems. These methods are particularly valuable for obtaining precise energetic information and detailed mechanistic insights.

Key applications include:

Elucidating Reaction Mechanisms: Ab initio methods have been used to provide a rationalization for the experimental results in reactions such as the two-step Staudinger reaction to form azetidin-2-ones. researchgate.net Calculations at the MP2 and QCISD(T) levels helped to understand the crucial role of a silyl (B83357) enol group in the intermediate azadiene for the conrotatory ring closure. researchgate.net

Determining Accurate Energetics: For complex decomposition pathways, such as those of 1,3,3-trinitroazetidine (B1241384) (TNAZ), high-level ab initio calculations (e.g., CCSD(T)) have been employed to determine accurate energies of critical points on the potential energy surface. aip.org This helps to clarify discrepancies among different theoretical predictions for reaction barriers, such as N-N versus C-N bond fission. aip.org

Reaction Pathway for TNAZ Decomposition Calculated Energy Barrier (kcal/mol) Method
N-NO₂ Bond Fission38.27B3LYP/6-31G(d,p)
C-NO₂ Bond Fission39.49B3LYP/6-31G(d,p)
HONO Elimination (trans)44.00B3LYP/6-31G(d,p)
N-NO₂ Bond Fission39.45Experimental
Comparison of theoretical and experimental energy barriers for the initial decomposition of 1,3,3-trinitroazetidine (TNAZ). aip.org

Density Functional Theory (DFT) Applications in Azetidine Chemistry

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Dynamics of Azetidine-Containing Molecules

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By simulating the motion of atoms and molecules over time, MD provides insights into the conformational landscape, flexibility, and interactions of azetidine-containing systems. acs.org

MD simulations have been applied to:

Study Ligand-Receptor Interactions: In drug discovery, MD simulations are used to study the stability of a ligand bound to its protein target. researchgate.netresearchgate.net For azetidin-2-one (B1220530) derivatives designed as antiproliferative agents, MD simulations were used to assess the stability of the ligand-receptor complex and analyze the interactions over time, such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net

Understand Dynamic Processes: The dynamic behavior of azetidines, such as ring puckering and nitrogen inversion, can be investigated using MD and DFT calculations. cnr.itmdpi.com These studies have rationalized the configurational instability and stereoconvergence of lithiated azetidine intermediates, which is crucial for stereoselective synthesis. cnr.itmdpi.com

Molecular Modeling and Docking Studies for Investigating Ligand-Target Binding Interactions of Azetidine Derivatives

Molecular modeling and docking are essential computational techniques in modern drug discovery, used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. rjptonline.org These methods are widely used to screen virtual libraries of azetidine derivatives and prioritize candidates for synthesis and biological testing.

Key insights from docking studies include:

Predicting Binding Modes and Affinities: Docking programs like AutoDock and Glide are used to place azetidine derivatives into the binding site of a target protein and score their potential binding affinity. rjptonline.orgechemcom.com For example, new azetidin-2-one derivatives were docked into the active site of the epidermal growth factor receptor (EGFR) to evaluate their potential as anti-proliferative agents, with some compounds showing better predicted fitness scores than the reference ligand. researchgate.net

Identifying Key Interactions: Docking studies reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidine ligand and the amino acid residues of the target protein. brieflands.comrjptonline.org In a study of azetidine-2-carbonitrile (B3153824) derivatives as antimalarial agents, docking showed hydrogen bond interactions with aspartate residues in the active site of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH). brieflands.com

Guiding Drug Design: The results from docking studies provide a structural basis for designing more potent and selective inhibitors. brieflands.comnih.gov By understanding the structure-activity relationship (SAR), chemists can modify the azetidine scaffold to enhance binding interactions. For instance, based on QSAR and docking results, new antimalarial derivatives of azetidine-2-carbonitriles were designed to increase their polarizability and binding energy. brieflands.com

Compound Target Protein Docking Score (PLP Fitness) Key Interaction Residues
Azetidin-2-one Derivative (A-2)EGFR Tyrosine Kinase77.79Not specified
Azetidin-2-one Derivative (A-8)EGFR Tyrosine Kinase76.68Not specified
Reference Ligand (Erlotinib)EGFR Tyrosine Kinase71.94Not specified
Docking scores of designed azetidin-2-one derivatives against EGFR, indicating potentially improved binding affinity compared to a known inhibitor. researchgate.net

Reaction Pathway Elucidation through Computational Transition State Analysis of Azetidine Formation and Transformation

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product formation. Computational chemistry provides a powerful means to elucidate reaction pathways by locating and characterizing transition states (TS).

Computational analysis has been applied to various azetidine reactions:

Cycloaddition Reactions: The formation of azetidines often occurs through cycloaddition reactions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient route to azetidines. rsc.org Computational studies can help to distinguish between concerted and stepwise mechanisms and explain the observed stereoselectivity. rsc.org

Rearrangement Reactions: The transformation of one heterocyclic system into another, such as an aziridine (B145994) to an azetidine rearrangement, has been rationalized using computational analysis. acs.org By calculating the free energy profiles for competing pathways, researchers found that the formation of an aziridine intermediate followed by cyclization to a bicyclic aziridinium (B1262131) ion and subsequent ring-opening is the kinetically preferred route to the final azetidine product. acs.org

Ring-Closing Reactions: The intramolecular cyclization to form azetidines has been studied computationally. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines was investigated, and computational studies suggested that the coordination of the lanthanum catalyst to the substrate and/or product influences the regioselectivity of the ring-opening. frontiersin.org Similarly, DFT calculations were used to understand the preference for 4-exo-dig radical cyclization in the synthesis of azetidines from ynamides. nih.gov

Investigation of Strain Energy and its Influence on Azetidine Reactivity and Stability through Computational Means

The azetidine ring possesses significant ring-strain energy, estimated to be around 25.2 kcal/mol. researchgate.net This strain is a defining feature of its chemistry, influencing both its stability and reactivity. researchgate.netrsc.org

Computational methods are used to:

Quantify Strain Energy: Ab initio calculations can be used to evaluate the strain energy of cyclic molecules like azetidine and compare it to other strained rings such as cyclobutane (B1203170) and aziridine. researchgate.netacs.org

Rationalize Reactivity: The high ring strain makes azetidines susceptible to ring-opening reactions, a property that can be exploited in synthesis. rsc.org Computational studies help to understand how this strain is released in various chemical transformations. For example, the strain-release homologation of highly-strained azabicyclo[1.1.0]butanes to form azetidines has been reported, highlighting the synthetic utility of leveraging strain. rsc.org

Guide Synthetic Strategy: The development of synthetic methods can be guided by an understanding of strain. A visible-light-driven method to access azetidines from azabicyclo[1.1.0]butanes via radical strain-release photocatalysis was investigated using DFT calculations to understand the key energy-transfer process. chemrxiv.org This demonstrates how computational insights into strain can lead to the development of novel and mild synthetic protocols. chemrxiv.org

Molecule Ring-Strain Energy (kcal/mol)
Azetidine 25.2
Cyclobutane 26.4
Aziridine 26.7
Cyclopropane 27.6
Pyrrolidine (B122466) 5.8
Piperidine 0
Comparison of the ring-strain energy of azetidine with other common cyclic compounds. researchgate.net

Conformational Energy Landscape Profiling of Azetidine Ring Systems

The function and reactivity of cyclic molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. For four-membered heterocycles like azetidine, the conformational energy landscape provides a detailed map of possible shapes the molecule can adopt, their relative stabilities, and the energy barriers that separate them. researchgate.net Computational and theoretical chemistry have become indispensable tools for exploring this landscape, offering insights that are often difficult to obtain through experimental methods alone.

The azetidine ring is not planar. It adopts a puckered conformation to relieve the considerable ring strain inherent in a four-membered system. This puckering is the dominant feature of its conformational energy landscape. Theoretical studies, ranging from ab initio Hartree-Fock calculations to Density Functional Theory (DFT), have been employed to chart the potential energy surface associated with the ring-puckering motion. smu.eduaip.org These investigations consistently show that the puckered conformation is energetically more favorable than a planar arrangement.

The puckering motion is often described by an asymmetric double-well potential function. smu.edu The two wells correspond to two equivalent puckered conformations, and the energy barrier between them represents the energy required for the ring to pass through a planar transition state. The height of this barrier and the precise puckering angle are sensitive to the level of theory and basis set used in the calculations. smu.edu For the parent azetidine molecule, early ab initio calculations suggested a barrier to planarity of 1.26 kcal/mol. smu.edu Electron diffraction and microwave spectroscopy studies, supported by computational analysis, have determined the puckering angle to be approximately 29.7° to 35.1°. smu.edu

The introduction of substituents onto the azetidine ring significantly modifies the conformational energy landscape. The nature and position of the substituent can create a preference for one puckered conformation over another, or alter the degree of puckering. For instance, computational studies on fluorinated azetidines have revealed interesting conformational effects driven by electrostatic interactions. In neutral N-H azetidines, a fluorine substituent may prefer a position that is distant from the nitrogen atom. However, upon protonation of the nitrogen, a favorable charge-dipole interaction between the C–F dipole and the positively charged nitrogen can cause the ring to invert its pucker, bringing the fluorine atom closer to the nitrogen. researchgate.net This demonstrates how the electronic properties of substituents can profoundly influence the relative energies of different conformers. researchgate.net

DFT calculations have also been used to rationalize the stereochemical outcomes of reactions involving azetidines. By modeling the energies of different diastereomeric intermediates and transition states, researchers can predict and explain the observed product distributions. uniba.itfrontiersin.org For example, in the lithiation of substituted azetidines, DFT studies have helped to elucidate the stability of different lithiated intermediates, explaining the high stereoselectivity observed in subsequent reactions. uniba.itmdpi.com These computational models account for the complex interplay of steric and electronic factors that govern the conformational preferences and reactivity of the azetidine ring. uniba.it

Interactive Data Tables

Table 1: Calculated Conformational Parameters for the Parent Azetidine Molecule

Method of StudyPuckering Angle (φ)Energy Barrier to Planarity (kcal/mol)Reference
Ab initio (STO-3G basis)-Asymmetric single-well smu.edu
Infrared Spectroscopy-1.26 smu.edu
Electron Diffraction (ED)35.1 (±1.8)°- smu.edu
Microwave Spectroscopy29.7°-
Ab initio (Augmented Basis)24.4°- smu.edu

Table 2: Example of Substituent Effects on Azetidine Ring Conformation (Fluorinated Azetidine Derivatives)

CompoundStateKey Dihedral AngleAngle ValueReference
Fluorinated AzetidineNeutralN–C–C–F137.2° researchgate.net
Fluorinated AzetidiniumCharged (N+)N+–C–C–F100.0° researchgate.net
Non-fluorinated AzetidiniumCharged (N+)N–C–C–H102.3° researchgate.net

Elucidation of Reaction Mechanisms Involving Azetidine Derivatives

Mechanistic Pathways of Azetidine (B1206935) Ring Opening Reactions

The reactivity of azetidines is largely governed by the considerable strain within the four-membered ring. researchgate.net This strain, while less than that of their three-membered aziridine (B145994) counterparts, provides a thermodynamic driving force for ring-opening reactions, which can be initiated through various mechanistic pathways. researchgate.netiitk.ac.in

Nucleophilic Ring Opening: One of the most common pathways is the nucleophilic ring-opening of activated azetidines, typically in the form of azetidinium ions. researchgate.netnih.gov Activation is often achieved by protonation or alkylation of the ring nitrogen, which significantly enhances the electrophilicity of the ring carbons. The subsequent attack by a nucleophile generally proceeds via an SN2-type mechanism. iitk.ac.innih.gov The regioselectivity of the nucleophilic attack is a subject of detailed study and is influenced by steric and electronic factors of the substituents on the azetidine ring. researchgate.netnih.gov For instance, in azetidinium ions lacking a substituent at the C4 position, nucleophilic attack often occurs regioselectively at this position. researchgate.net Conversely, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols also proceeds via an SN2 pathway, yielding 1,3-amino ethers. iitk.ac.in

Acid-Mediated Ring Opening: Brønsted or Lewis acids can catalyze the ring opening of azetidines. iitk.ac.inacs.org The mechanism typically involves the protonation of the azetidine nitrogen, followed by the cleavage of a C-N bond to form a carbocation intermediate. acs.org This carbocation is then trapped by a nucleophile. The stability of the carbocation plays a crucial role in this process; for example, electron-donating groups on the ring can stabilize the carbocation and facilitate the reaction. acs.org In some cases, an intramolecular nucleophilic attack can occur, leading to rearrangement products. For instance, certain N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acts as the nucleophile. nih.govacs.org

Strain-Release Driven Reactions: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) serve as powerful intermediates for the synthesis of functionalized azetidines through strain-release-driven reactions. researchgate.netacs.orgnih.gov These reactions typically involve the cleavage of the central, highly strained C-N bond. acs.org For example, the reaction of lithiated ABB with a boronic ester forms a boronate complex. Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond to relieve ring strain, yielding a homologated azetidinyl boronic ester. acs.org This strategy highlights how extreme ring strain can be harnessed to drive complex chemical transformations.

Table 1: Mechanistic Summary of Azetidine Ring-Opening Reactions

Reaction Type Initiator/Catalyst Key Intermediate(s) Mechanistic Pathway Typical Product(s)
Nucleophilic Ring Opening Alkylation/Protonation of N Azetidinium ion SN2 Functionalized linear amines
Acid-Mediated Ring Opening Brønsted/Lewis Acid Carbocation SN1-like Ring-opened products, rearranged structures
Strain-Release Driven Highly strained precursors (e.g., ABBs) Boronate complex, etc. 1,2-migration, bond cleavage Functionalized azetidines

Mechanistic Studies of Cycloaddition Reactions Forming Azetidines (e.g., [2+2] Cycloadditions)

[2+2] cycloaddition reactions represent a direct and atom-economical method for the synthesis of the azetidine core. These reactions involve the formal addition of a two-atom component to another two-atom component to form a four-membered ring. The mechanism of these reactions can vary significantly depending on the nature of the reactants and the reaction conditions, often proceeding through concerted or stepwise pathways.

Photochemical [2+2] cycloadditions, for instance, are a classic method for synthesizing cyclobutanes and can be extended to azetidine synthesis. This approach typically involves the photoexcitation of an alkene or imine, followed by its reaction with a ground-state partner. The reaction can proceed through an excited-state singlet or triplet intermediate, leading to different stereochemical outcomes.

Transition metal-catalyzed [2+2] cycloadditions have also been developed. These reactions often proceed through metallacyclic intermediates. For example, the reaction of an alkene and an imine in the presence of a suitable transition metal catalyst can lead to the formation of a metallacyclopentane intermediate. Reductive elimination from this intermediate then furnishes the azetidine product.

The synthesis of azetidines from donor-acceptor cyclopropanes via a Lewis acid-mediated ring expansion represents another mechanistic pathway. researchgate.net In this process, the Lewis acid activates the cyclopropane, which then undergoes a ring expansion through the nucleophilic transfer of a nitrogen group from an iminoiodinane. This transition-metal-free method showcases excellent chemoselectivity and proceeds under mild conditions. researchgate.net

Radical Chemistry in Azetidine Functionalization and Transformations

Radical reactions offer unique pathways for the functionalization and transformation of azetidines, often complementing traditional ionic reaction mechanisms. The involvement of radical intermediates can lead to novel reactivity patterns and the formation of complex molecular architectures.

A notable example is the use of radical strain-release (RSR) photocatalysis for the synthesis of densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs). chemrxiv.org In this process, a photosensitizer, upon excitation by visible light, initiates the formation of a radical intermediate from a sulfonylimine precursor through an energy transfer process. This radical is then intercepted by the highly strained ABB. The subsequent radical addition to the ABB triggers the cleavage of the weak central C-N bond, driven by the release of ring strain, ultimately leading to the formation of a functionalized azetidine. chemrxiv.org Mechanistic investigations combining spectroscopic techniques and density functional theory (DFT) calculations have been instrumental in elucidating the key energy-transfer steps and the strain-release process. chemrxiv.org

The functionalization of pre-existing azetidine rings can also be achieved through radical chemistry. For instance, hydrogen atom transfer (HAT) from a C-H bond on the azetidine ring can generate an alkyl radical, which can then be trapped by a radical acceptor to introduce a new substituent. Such approaches are valuable for late-stage functionalization of complex molecules containing an azetidine core.

Catalytic Mechanisms in Azetidine Synthesis (e.g., Photocatalysis, Transition Metal Catalysis, Organocatalysis)

Catalysis provides efficient and selective routes for the synthesis of azetidines, with photocatalysis, transition metal catalysis, and organocatalysis being prominent strategies. Each catalytic mode operates through distinct mechanistic principles.

Photocatalysis: As mentioned, visible-light photocatalysis has emerged as a powerful tool for azetidine synthesis, particularly through radical strain-release pathways. chemrxiv.org The mechanism hinges on the ability of a photosensitizer to absorb light and engage in either energy transfer or electron transfer processes to generate reactive intermediates under mild conditions. chemrxiv.orgmdpi.com This strategy has been successfully applied to the coupling of aldehydes with aziridines, which could be conceptually extended to azetidine chemistry, proceeding through a cooperative catalytic mode. mdpi.com

Transition Metal Catalysis: Transition metals are widely used to catalyze the synthesis and transformation of azetidines. mdpi.com For example, palladium-catalyzed cross-coupling reactions of vinyl aziridines with organoboronic acids proceed via an SN2-type ring opening of the aziridine substrate, leading to allylic amines with high regioselectivity. mdpi.com In other instances, zinc iodide (ZnI2) has been shown to mediate the nucleophilic ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.in The mechanism involves the coordination of the zinc salt to the nitrogen atom, which activates the ring towards nucleophilic attack at the benzylic position. iitk.ac.in Similarly, zinc-mediated [4+2] cycloaddition reactions of these azetidines with nitriles have been developed to produce substituted tetrahydropyrimidines. iitk.ac.in

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of azetidine synthesis, organocatalysts can be employed in various reaction types, such as Mannich reactions, Michael additions, and cycloadditions. For example, a chiral amine catalyst can activate an aldehyde or ketone to form a nucleophilic enamine, which can then react with an electrophilic imine partner. Subsequent cyclization of the intermediate would furnish a chiral azetidine. The mechanism of these reactions relies on the transient formation of activated intermediates (e.g., enamines, iminium ions) that lower the activation energy of the reaction and often control the stereochemical outcome.

Advanced Research Applications and Strategic Roles of Azetidine Scaffolds

Azetidines as Conformationally Constrained Scaffolds in Advanced Molecular Design

The rigid structure of the azetidine (B1206935) ring is a key feature in advanced molecular design. enamine.net This conformational constraint helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. enamine.net By limiting the number of accessible conformations, the azetidine scaffold pre-organizes the appended functional groups into a specific spatial orientation, enhancing interactions with the target protein. enamine.net This principle is crucial in fragment-based drug design, where rigid molecules often yield more reproducible results in silico screening and can lead to more potent drug candidates. enamine.net

The introduction of small rings like azetidine is a favored strategy for imparting conformational rigidity without significantly increasing molecular weight or lipophilicity. enamine.net The stability of the azetidine ring, greater than that of the three-membered aziridine (B145994), makes it a more practical and versatile building block in synthetic chemistry. rsc.org The strain within the four-membered ring also provides unique reactivity that can be harnessed for further molecular elaboration. rsc.org

The strategic incorporation of an azetidine ring can significantly influence the physicochemical and pharmacokinetic properties of a molecule. For instance, azetidine-containing scaffolds have been explored for their potential in developing central nervous system (CNS)-focused lead-like libraries. acs.org The constrained nature of the azetidine ring can also be exploited to mimic the transition states of enzymatic reactions, a strategy employed in the design of enzyme inhibitors. researchgate.net

FeatureAdvantage in Molecular DesignSource(s)
Conformational RigidityReduces entropic penalty of binding, leading to higher affinity. enamine.net
Pre-organization of SubstituentsEnhances specific interactions with biological targets. enamine.net
Low Molecular Weight ContributionMinimizes increase in overall molecular size. enamine.net
Chemical StabilityMore stable than aziridines, allowing for easier handling and diverse functionalization. rsc.org
Unique ReactivityRing strain enables specific chemical transformations. rsc.org

Integration of Azetidine Moieties in Peptidomimetics and Non-Natural Amino Acids Research

Azetidines have found significant application as surrogates for natural amino acids in the field of peptidomimetics. rsc.org The constrained cyclic structure of azetidine-based amino acids, often referred to as "Aze," introduces unique conformational biases into peptide backbones. nih.govresearchgate.net This can lead to the stabilization of specific secondary structures, such as γ-turns, and can enhance the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation. researchgate.net

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids provides access to a diverse range of non-natural amino acids that can be incorporated into peptides. researchgate.net These azetidine-containing amino acids serve as conformationally restricted analogs of proline and other amino acids, allowing for the fine-tuning of peptide conformation and biological activity. mdpi.comacs.org For example, L-azetidine-2-carboxylic acid, a naturally occurring proline antagonist, has been a foundational molecule for the synthesis of various azetidine derivatives for peptidomimetic studies. medwinpublishers.comnih.gov

Azetidine DerivativeApplication in PeptidomimeticsSource(s)
Azetidine-2-carboxylic acid (Aze)Proline analog, induces specific peptide conformations. nih.govmdpi.com
3-Substituted azetidine-2-carboxylic acidsCreates diverse non-natural amino acids for peptide synthesis. researchgate.net
(αMe)AzeInduces γ-turn conformations in peptides. researchgate.net

Development of Azetidine-Containing Chemical Probes for Chemical Biology and Target Identification

Azetidine-containing compounds are increasingly being utilized as chemical probes to investigate biological processes and identify new therapeutic targets. rsc.org The defined three-dimensional structure of azetidine scaffolds is advantageous for creating probes with high specificity for their protein targets. rsc.org Diversity-oriented synthesis (DOS) has been employed to generate libraries of complex and diverse azetidine-based molecules, which can then be screened for biological activity. rsc.orgbiorxiv.org

One notable application is the development of photoreactive stereoprobes. These probes incorporate an azetidine core, a photoreactive group (like a diazirine), and an enrichment tag (like an alkyne). biorxiv.org Upon UV irradiation, the probe covalently binds to nearby proteins, allowing for their subsequent identification by mass spectrometry. The stereochemistry of the azetidine ring plays a crucial role in determining the selectivity of these interactions. biorxiv.org

Furthermore, libraries of chiral azetidines have been screened to identify compounds with activity against infectious disease targets, such as the parasites responsible for leishmaniasis and malaria. nih.gov The development of potent and selective chemical probes, like those based on the azetidine scaffold, is essential for validating new drug targets and understanding their roles in disease. nih.gov

Probe TypeDescriptionApplicationSource(s)
Photoreactive StereoprobesAzetidine core with a photoreactive group and an enrichment tag.Covalent labeling and identification of protein targets. biorxiv.org
Chiral Azetidine LibrariesCollections of enantiomerically pure azetidine-containing compounds.Screening for activity against infectious disease targets. nih.gov
Diversity-Oriented Synthesis (DOS) LibrariesStructurally diverse libraries of azetidine-based scaffolds.Discovery of novel biological hits and chemical probes. rsc.org

Azetidine Ring Systems in the Design and Development of Catalytic Processes

The unique structural and electronic properties of azetidines have led to their use as ligands in various catalytic processes. rsc.org Chiral azetidine derivatives have been successfully employed in asymmetric catalysis, where their rigid framework helps to create a well-defined and effective catalytic pocket, leading to high enantioselectivity. rsc.org

For instance, azetidine-derived binuclear zinc catalysts have demonstrated efficacy in asymmetric Michael additions. rsc.org In Suzuki-Miyaura cross-coupling reactions, palladium complexes with aziridine- and azetidine-based ligands have been shown to be highly efficient, with the strain of the four-membered ring influencing the catalytic activity. mdpi.com The modulation of ring strain by moving from an azetidine to an aziridine ligand can impact the outcome of the reaction. mdpi.com

Azetidines have also been utilized in organocatalysis. Chiral squaramide hydrogen-bond donor catalysts have been used to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org This type of catalysis relies on the recognition of the electrostatic features of the transition state, a principle that can be applied to a range of reactions. acs.org

Catalytic ProcessRole of AzetidineExampleSource(s)
Asymmetric Michael AdditionLigand for binuclear zinc catalysts, providing a rigid scaffold.Enantioselective addition of phosphites. rsc.org
Suzuki-Miyaura CouplingLigand for palladium catalysts, influencing catalytic activity through ring strain.Cross-coupling of aryl halides. mdpi.com
Enantioselective Ring-OpeningSubstrate for chiral organocatalysts.Ring-opening of 3-substituted azetidines by alkyl and acyl halides. acs.org

Azetidine Derivatives as Versatile Synthons in Complex Heterocyclic Compound Synthesis

The ring strain of azetidines makes them valuable synthetic intermediates, or synthons, for the construction of more complex heterocyclic systems. rsc.org Through ring-opening and ring-expansion reactions, the four-membered azetidine ring can be transformed into a variety of other nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and azepanes. rsc.orgresearchgate.net

Nucleophilic attack at the carbon atoms of the azetidine ring or the formation of azetidinium ions can trigger these transformations. researchgate.net For example, the reduction of β-lactams (azetidin-2-ones) is a common method for preparing azetidines, which can then be used in subsequent synthetic steps. rsc.orgacs.org The "β-lactam-synthon protocol" is a well-established strategy that utilizes the reactivity of the azetidin-2-one (B1220530) ring. rsc.org

The versatility of azetidines as synthons is further demonstrated by their use in cycloaddition reactions and rearrangements to access a wide array of functionalized heterocyclic compounds. rsc.org The ability to start with a simple, often chiral, azetidine and elaborate it into a more complex structure is a powerful tool in organic synthesis. medwinpublishers.comresearchgate.net

TransformationResulting Heterocycle(s)Driving ForceSource(s)
Ring-ExpansionPyrrolidines, Piperidines, AzepanesRing strain rsc.orgresearchgate.net
Ring-OpeningHighly substituted acyclic aminesRing strain, Nucleophilic attack rsc.orgresearchgate.net
RearrangementsPyrroles, Pyrrolidinones, ImidazolidinonesRing strain rsc.org
Cycloaddition ReactionsFused and spirocyclic systemsStrain-release rsc.org

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies cyclobutylmethoxy protons (δ 3.5–4.0 ppm) and azetidine ring protons (δ 2.8–3.2 ppm). NOESY confirms spatial proximity of the cyclobutyl and azetidine moieties .
  • HRMS : Validates molecular formula (C₈H₁₅NO) and detects impurities (e.g., pyrrolidine byproducts) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

What are the known biological targets or pharmacological activities associated with this compound and its analogs?

Advanced Research Focus
Azetidine derivatives exhibit diverse bioactivities:

  • Dopamine transporter (DAT) ligands : Tropane-azetidine hybrids show nanomolar affinity for DAT, with selectivity over SERT and NET .
  • Anti-inflammatory agents : 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibits NLRP3 inflammasome signaling in microglia, suggesting neuroinflammatory applications .
    Methodological Insight : Use radioligand binding assays (DAT/SERT/NET) and LPS-stimulated BV2 cell models to evaluate activity .

How can computational chemistry aid in predicting the reactivity or binding interactions of this compound derivatives?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict conformational stability of the cyclobutylmethoxy group in aqueous vs. lipid environments .
  • Docking studies : Map interactions with DAT (e.g., π-π stacking with Phe residues) to guide SAR .
  • QSAR models : Correlate logP values (from cyclobutyl hydrophobicity) with blood-brain barrier permeability .

What strategies can resolve contradictory data regarding substituent effects on azetidine ring stability?

Q. Advanced Research Focus

  • Mechanistic probes : Use isotopic labeling (²H/¹³C) to track ring-opening/cyclization pathways under varying conditions .
  • Competition experiments : Compare azetidine vs. pyrrolidine formation rates with EDGs vs. EWGs to identify kinetic vs. thermodynamic control .
  • In situ monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., allyl-oxidized species) that derail cyclization .

How does the cyclobutylmethoxy group influence physicochemical properties compared to other alkoxy substituents?

Q. Basic Research Focus

  • Lipophilicity : Cyclobutylmethoxy increases logP by ~0.5 units vs. isopropoxy, enhancing membrane permeability .
  • Conformational rigidity : The cyclobutyl group restricts rotation, favoring bioactive conformations in receptor binding .
  • Metabolic stability : Cyclobutylmethoxy derivatives resist CYP450-mediated oxidation better than linear alkoxy chains .

What are the challenges in scaling up azetidine synthesis while maintaining stereochemical purity?

Q. Advanced Research Focus

  • Racemization : Azetidine rings prone to epimerization at C3 under acidic conditions; use chiral catalysts (e.g., BINOL-phosphate) to preserve enantiopurity .
  • Byproduct formation : Optimize stoichiometry of cyclobutylmethoxy precursors to minimize dimerization or over-alkylation .
  • Purification : Employ countercurrent chromatography (CCC) to separate azetidine from pyrrolidine byproducts with similar polarity .

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